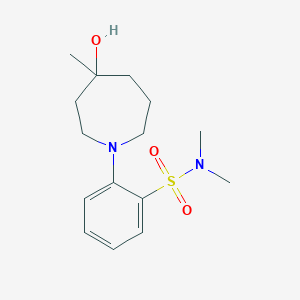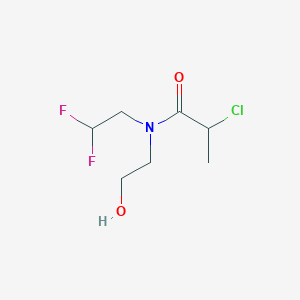
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It was first approved by the FDA in 1978 and is still widely used today. In recent years, there has been a growing interest in the scientific research application of Diflunisal due to its potential in treating various diseases.
作用機序
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are responsible for pain and inflammation. N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes.
Biochemical and Physiological Effects
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation, lower fever, and inhibit platelet aggregation. It has also been found to have antioxidant properties and to reduce the levels of reactive oxygen species (ROS) in cells.
実験室実験の利点と制限
One advantage of using N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide in lab experiments is that it is readily available and relatively inexpensive. It also has a well-established safety profile and is already approved for human use. However, one limitation is that it is a non-selective COX inhibitor, meaning that it can have off-target effects. It also has a relatively short half-life, which can make it difficult to maintain consistent levels in experiments.
将来の方向性
There are several future directions for the scientific research application of N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide. One area of interest is in the development of new treatments for Alzheimer's disease. N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has shown promise in reducing the levels of amyloid beta, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is in the treatment of Parkinson's disease. N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has been found to inhibit the aggregation of alpha-synuclein, and further research is needed to determine its potential as a disease-modifying therapy. Additionally, there is growing interest in the use of N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide as an anticancer agent, and further research is needed to determine its efficacy in various types of cancer.
合成法
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide can be synthesized through a multistep process starting from 2,5-dimethylthiophene-3-sulfonic acid. The first step involves the conversion of the sulfonic acid into a sulfonyl chloride derivative, which is then reacted with 2-hydroxyethylamine to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with 2,2-difluoroethylchloride to yield N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide.
科学的研究の応用
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has been found to have potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has been shown to reduce the levels of amyloid beta, a protein that forms plaques in the brain and is associated with the disease. In Parkinson's disease, N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has been found to inhibit the aggregation of alpha-synuclein, a protein that is linked to the disease. In cancer, N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
特性
IUPAC Name |
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3S2/c1-7-5-9(8(2)17-7)18(15,16)13(3-4-14)6-10(11)12/h5,10,14H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZREMBPFOCKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N(CCO)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol](/img/structure/B6635066.png)

![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6635084.png)

![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]propanoic acid](/img/structure/B6635092.png)
![N-[1-(4-chlorophenyl)butyl]-3-ethyl-1-methylpyrazol-4-amine](/img/structure/B6635098.png)
![3-ethyl-N-[1-(4-fluorophenyl)pentyl]-1-methylpyrazol-4-amine](/img/structure/B6635105.png)




![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)
![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)
![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)